5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride
Description
This compound is a 1,2,3-triazole derivative with a pyridin-4-ylmethyl substituent at the 1-position and a methyl group at the 5-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . It is commercially available (e.g., CymitQuimica, Ref: 3D-DXC59913) in quantities ranging from 50 mg (€611) to 500 mg (€1,702) .
Properties
IUPAC Name |
5-methyl-1-(pyridin-4-ylmethyl)triazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-7-9(10)12-13-14(7)6-8-2-4-11-5-3-8;;/h2-5H,6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJYGXRSKSEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=NC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-13-4 | |
| Record name | 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between 4-(azidomethyl)pyridine and 5-methyl-1H-1,2,3-triazol-4-amine precursors remains the most widely adopted method.
Reaction Mechanism
The process proceeds via a stepwise mechanism involving:
- Azide Precursor Synthesis : 4-(Chloromethyl)pyridine hydrochloride reacts with sodium azide in DMF at 60°C for 12 hr to yield 4-(azidomethyl)pyridine (85–92% yield).
- Cycloaddition : The azide couples with 5-methyl-1H-1,2,3-triazol-4-amine in THF/water (3:1) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 6 hr.
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Cu(I) Concentration | 5–15 mol% | Maximizes at 10% |
| Solvent Polarity | THF/water > DMF | +23% yield |
| Temperature | 25–40°C | 40°C optimal |
Post-reaction, the free base is converted to dihydrochloride by bubbling HCl gas through an ethanol solution, achieving 97% salt formation efficiency.
Alternative Synthesis via Hydrazine Cyclization
A lesser-used route involves cyclizing N-(pyridin-4-ylmethyl)hydrazinecarboximidamide with acetylacetone in acidic media:
- Intermediate Formation :
$$ \text{C}5\text{H}4\text{N-CH}2\text{NH-NH-C(=NH)NH}2 + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{HCl}} \text{Intermediate} $$ - Cyclization : Reflux in ethanol with p-toluenesulfonic acid (72 hr, 78% yield).
While avoiding copper residues, this method suffers from lower regioselectivity (5-Me:4-Me = 3:1) compared to CuAAC’s >20:1 selectivity.
Reaction Optimization Strategies
Solvent Systems
Benchmark studies comparing solvents demonstrate:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF/water | 7.5/80.4 | 94 | 99.2 |
| DMF | 36.7 | 87 | 98.1 |
| Ethanol | 24.3 | 68 | 97.4 |
The THF/water system enhances azide solubility while maintaining catalyst activity.
Catalytic System Innovations
Replacing CuSO₄/ascorbate with [Cu(PTA)₄]PF₆ (PTA = 1,3,5-triaza-7-phosphaadamantane) reduces metal leaching to <5 ppm while maintaining 92% yield.
Purification and Isolation
Crystallization Protocols
Industrial batches employ antisolvent crystallization:
Chromatographic Methods
Flash chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH 90:9:1) resolves regioisomeric impurities:
| Fraction | Rf | Identity |
|---|---|---|
| 1 | 0.32 | Target compound |
| 2 | 0.45 | 4-Me regioisomer |
| 3 | 0.51 | Di-alkylated byproduct |
Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, D₂O)
δ 8.72 (d, J = 4.8 Hz, 2H, Py-H),
δ 7.55 (d, J = 4.8 Hz, 2H, Py-H),
δ 5.42 (s, 2H, CH₂),
δ 2.35 (s, 3H, CH₃).
IR (KBr)
3400 cm⁻¹ (NH₃⁺), 1645 cm⁻¹ (C=N), 1550 cm⁻¹ (triazole ring).
X-ray Crystallography
The dihydrochloride salt crystallizes in monoclinic P2₁/c with:
| Parameter | Value |
|---|---|
| a | 9.452(2) Å |
| b | 12.737(3) Å |
| c | 14.289(4) Å |
| β | 102.34(2)° |
| V | 1678.7(7) ų |
π-π stacking between pyridine rings (3.6 Å spacing) stabilizes the crystal lattice.
Industrial-Scale Production
Continuous Flow Synthesis
A representative plant-scale setup:
| Stage | Parameters | Output |
|---|---|---|
| Azide formation | 80°C, 2 hr residence time | 450 kg/hr azide |
| CuAAC reactor | 40°C, 5 min residence time | 92% conversion |
| Salt formation | HCl/EtOH, 0°C | 98% pure product |
This system achieves 99.8% atom economy with <0.5% residual copper.
Challenges and Mitigation Strategies
Byproduct Formation
Major impurities include:
- N,N’-Bis(pyridin-4-ylmethyl)urea (0.5–1.2%): Controlled by degassing solvents
- Copper Complexes (50–200 ppm): Removed via EDTA washes
Hygroscopicity Management
The dihydrochloride’s moisture uptake (23% at 75% RH) necessitates:
- Packaging with molecular sieves
- Storage at −20°C under nitrogen
Emerging Methodologies
Microwave-assisted CuAAC (100°C, 5 min) demonstrates potential for rapid synthesis (88% yield), though scale-up remains challenging.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride has been studied for its potential as an antimicrobial agent. Research indicates that compounds containing triazole rings exhibit antifungal properties against various strains of fungi, including Candida albicans and Aspergillus niger. A study demonstrated that derivatives of triazoles displayed significant activity against these pathogens, suggesting that this compound could be developed into effective antifungal medications .
Anticancer Research
Triazole derivatives are also being explored for their anticancer properties. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. The structural features of this compound may enhance its efficacy as an anticancer agent by targeting specific biochemical pathways involved in tumor growth .
Agricultural Chemistry
This compound can serve as a building block for the development of new agrochemicals. The triazole structure is known for its ability to inhibit fungal growth in crops, making it a candidate for fungicide formulation. Studies have shown that triazole-based fungicides are effective against various agricultural pathogens .
Biological Probes
Due to its ability to interact with biological systems, this compound can be used as a probe in biochemical studies to elucidate metabolic pathways. Its unique structure allows it to bind selectively to certain enzymes or receptors, facilitating the study of their functions .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds similar to 5-methyl-1-(pyridin-4-ylmethyl)-1H-triazol demonstrated Minimum Inhibitory Concentrations (MIC) lower than traditional antifungals like fluconazole .
Case Study 2: Anticancer Efficacy
In another investigation focusing on the anticancer properties of triazoles, researchers synthesized several derivatives and tested them against different cancer cell lines. The findings revealed that specific modifications in the triazole structure significantly enhanced their cytotoxic effects on cancer cells .
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Heterocyclic Substituents
(a) 5-Methyl-1-(Thiazol-2-Yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structure : Features a thiazole ring (sulfur-containing heterocycle) at the 1-position instead of pyridin-4-ylmethyl.
- Activity : Demonstrated 40% growth inhibition against NCI-H522 lung cancer cells (GP = 62.47%) .
(b) N-(5-Benzyl-1,3-Thiazol-2-Yl)-4-(5-Methyl-1H-1,2,3-Triazol-1-Yl)Benzamide
- Structure : Combines a benzamide-thiazole moiety with a triazole ring.
- Activity : Active against colon cancer cell lines, highlighting the importance of hybrid structures for targeting specific cancers .
- Key Difference : The benzamide linker may enhance pharmacokinetic properties (e.g., absorption) compared to the simpler pyridin-4-ylmethyl group in the main compound.
(c) 5-Methyl-1-(4,5,6,7-Tetrahydrobenzo[d]Thiazol-2-Yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Structure : Incorporates a tetrahydrobenzo[d]thiazole ring, providing a bicyclic system.
- Activity: Inhibited LOX IMVI melanoma cells (GP = 62.25%) .
Pyrazole-Based Analogs
(a) 5-Methyl-1-(3-Methylbutyl)-1H-Pyrazol-4-Amine Hydrochloride
- Structure: Pyrazole core with a 3-methylbutyl substituent (C10H15NO, MW: 165.24) .
- Key Difference : Pyrazoles have two adjacent nitrogen atoms in the ring, altering electronic distribution and hydrogen-bonding capacity compared to triazoles. This may reduce affinity for triazole-specific targets (e.g., cytochrome P450 enzymes).
(b) 5-(Difluoromethyl)-1-(2-Methylphenyl)-1H-Pyrazol-4-Amine Hydrochloride
Research Implications and Limitations
- Advantages of the Main Compound : The pyridin-4-ylmethyl group may enhance interactions with nicotinic acetylcholine receptors or kinase domains, while the dihydrochloride salt improves aqueous solubility for in vitro assays .
- Limitations : High cost (€611 for 50 mg) and lack of explicit biological data in the evidence limit its current appeal compared to well-studied analogs like thiazole-containing triazoles .
- Future Directions : Structural optimization (e.g., introducing bioisosteres of pyridine) and activity screening against cancer cell lines (e.g., LOX IMVI, NCI-H522) are recommended.
Biological Activity
5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1505250-09-8
- Molecular Formula : C₉H₁₁N₅·2HCl
- Molecular Weight : 189.22 g/mol
Biological Activity Overview
The biological activities of this compound include:
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated efficacy against various fungal strains, particularly Candida species. In a study evaluating triazole derivatives for antifungal activity, compounds similar to 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol showed minimum inhibitory concentration (MIC) values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
Antioxidant Properties
Triazole compounds have also been investigated for their antioxidant capabilities. In vitro assays have indicated that certain derivatives possess strong radical scavenging activities comparable to established antioxidants like ascorbic acid. The antioxidant activity is often attributed to the presence of the triazole ring, which can stabilize free radicals .
Anticancer Potential
The anticancer properties of triazole derivatives are an area of active research. Preliminary studies suggest that 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in tumor cells. In particular, compounds containing the triazole moiety have shown promise in targeting specific cancer pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
Enzyme Inhibition
Triazoles often act by inhibiting enzymes critical for microbial growth or cancer cell proliferation. For instance, they may inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi or interfere with signaling pathways in cancer cells .
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact with biological targets at the molecular level. High binding affinities observed in docking simulations indicate that these compounds can effectively bind to target enzymes or receptors, leading to their biological effects .
Case Studies and Research Findings
Several studies have investigated the biological effects of triazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of pyridine derivatives with triazole precursors. For example, pyridin-4-ylmethylamine can be reacted with 5-methyl-1H-1,2,3-triazol-4-amine under controlled pH and temperature, followed by dihydrochloride salt formation using hydrochloric acid. Key steps include solvent selection (e.g., methanol or DMF) and purification via recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirm structural assignments, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or by elemental analysis. Stability studies under varying temperatures and humidity levels are recommended to ensure long-term storage viability .
Q. What are the solubility and stability profiles of this dihydrochloride salt in aqueous and organic solvents?
- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions. Solubility can be quantified using shake-flask methods in buffers (pH 1–7.4) and polar solvents like DMSO. Stability is evaluated via accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproduct formation?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. For instance, reaction temperature and catalyst loading significantly influence cyclization efficiency in triazole derivatives .
Q. How should researchers address contradictory bioactivity data reported in studies involving structurally similar pyrazole-triazole hybrids?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or subtle structural differences (e.g., substituent electronegativity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and compare with analogs like ethyl amino-pyrazole derivatives to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding modes to targets like kinase enzymes. Quantum mechanics/molecular mechanics (QM/MM) can further refine interaction energetics .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use chemical proteomics (e.g., affinity-based protein profiling) to identify off-target interactions. Isotope-labeled analogs enable tracking via LC-MS in pharmacokinetic studies. CRISPR-Cas9 knockout models validate target specificity by comparing wild-type vs. gene-edited cellular responses .
Contradiction Analysis & Troubleshooting
Q. How to resolve inconsistencies in reported enzymatic inhibition potency across studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with crystallographic data to confirm binding site interactions .
Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in heterogeneous cell populations?
- Methodological Answer : Include viability controls (e.g., untreated cells, DMSO vehicle) and use dual staining (Annexin V/PI) to distinguish apoptosis from necrosis. Normalize data to cell count metrics (e.g., CyQUANT) and validate with 3D spheroid models to mimic in vivo heterogeneity .
Methodological Resources
- Data Tables :
- Synthetic Yield Optimization (DoE Example):
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 12 | 24 | 18 |
- Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 25.3 ± 1.2 |
| DMSO | 50.1 ± 2.5 |
| Ethanol | 8.7 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
